molecular formula C15H9N3O2 B2400809 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione CAS No. 27111-40-6

2-(1H-benzimidazol-2-yl)isoindole-1,3-dione

Cat. No.: B2400809
CAS No.: 27111-40-6
M. Wt: 263.256
InChI Key: NTOICXTUXLGFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of benzimidazole and isoindole-1,3-dione. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both benzimidazole and isoindole-1,3-dione moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 2-aminobenzimidazole. The reaction is usually carried out in a suitable solvent such as acetic acid or ethanol under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells. The isoindole-1,3-dione moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: 1H-Isoindole-1,3(2H)-dione

    Benzimidazole: 1H-Benzimidazole

Comparison

2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione is unique due to the combination of benzimidazole and isoindole-1,3-dione moieties in a single molecule. This dual functionality imparts distinct chemical and biological properties that are not observed in either phthalimide or benzimidazole alone. For example, the compound may exhibit enhanced binding affinity to biological targets and improved solubility in various solvents.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c19-13-9-5-1-2-6-10(9)14(20)18(13)15-16-11-7-3-4-8-12(11)17-15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOICXTUXLGFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Aminobenzimidazole (13.3 g.) is dissolved in 50 ml. of pyridine, and 10.2 g. of phthaloyl chloride is added, causing immediate precipitation. On mixing and heating on the steam-bath, all dissolves. The solution is heated 2 hours on the steam-bath with occasional swirling. It is cooled to room temperature and quenched in 200 ml. of water. After 1 hour agitation, the mixture is filtered free of solids and the solids washed with water. The yield of N-(benzimidazol-2-yl)phthalimide is 11.6 g. Recrystallization from glacial acetic acid results in bright yellow crystals of N-(benzimidazol-2-yl)phthalimide which, after drying, melts at 266°-268° C., λmax. 295.0, E11%cm. 529.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.